(1R)-1-(4-phenylphenyl)ethan-1-ol

Catalog No.
S2664761
CAS No.
120924-81-4
M.F
C14H14O
M. Wt
198.265
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(4-phenylphenyl)ethan-1-ol

CAS Number

120924-81-4

Product Name

(1R)-1-(4-phenylphenyl)ethan-1-ol

IUPAC Name

(1R)-1-(4-phenylphenyl)ethanol

Molecular Formula

C14H14O

Molecular Weight

198.265

InChI

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1

InChI Key

GOISDOCZKZYADO-LLVKDONJSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O

solubility

not available

Biocatalysis

Organic Adsorption on Hydrophilic Hierarchical Structures

Photothermal Applications of 2D Nanomaterials

Single-Atom Catalysts

Starch Esterification

Alkene Metathesis

(1R)-1-(4-phenylphenyl)ethan-1-ol, also known as (R)-1-(4-biphenyl)ethanol, is an organic compound characterized by its chiral center and the presence of a biphenyl group. This compound features a secondary alcohol functional group, which contributes to its potential reactivity and biological activity. The molecular formula is C14H14OC_{14}H_{14}O, and it has a molecular weight of approximately 210.26 g/mol. The structure consists of an ethyl backbone attached to a biphenyl moiety, making it a significant compound in various chemical and pharmaceutical applications.

Typical for secondary alcohols, including:

  • Oxidation: This compound can be oxidized to form ketones or aldehydes using oxidizing agents such as chromic acid or PCC (pyridinium chlorochromate).
  • Esterification: It can react with carboxylic acids to form esters in the presence of acid catalysts.
  • Substitution Reactions: The hydroxyl group can be substituted with halogens or other nucleophiles under appropriate conditions.

These reactions are crucial for synthesizing derivatives and related compounds.

Research indicates that (1R)-1-(4-phenylphenyl)ethan-1-ol exhibits various biological activities. Its structural similarity to other phenolic compounds suggests potential antioxidant properties. Furthermore, studies have shown that compounds with similar structures can interact with biological targets, influencing processes such as cell signaling and metabolic pathways. Specific biological assays are needed to elucidate the exact mechanisms and efficacy of this compound.

Several synthetic routes have been developed for the preparation of (1R)-1-(4-phenylphenyl)ethan-1-ol:

  • Reduction of Ketones: One common method involves the reduction of the corresponding ketone using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Grignard Reaction: A Grignard reagent derived from bromobenzene can react with acetaldehyde to yield the desired alcohol after hydrolysis.
  • Asymmetric Synthesis: Chiral catalysts or reagents can be employed to achieve enantioselective synthesis, enhancing the yield of the (R)-enantiomer.

(1R)-1-(4-phenylphenyl)ethan-1-ol has various applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may be explored in developing new materials or polymers.

Interaction studies involving (1R)-1-(4-phenylphenyl)ethan-1-ol focus on its binding affinity to specific receptors or enzymes. Preliminary studies suggest that its biphenyl structure may allow it to engage in π–π stacking interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor signaling pathways. Further research is required to map out these interactions comprehensively.

Several compounds share structural similarities with (1R)-1-(4-phenylphenyl)ethan-1-ol, including:

Compound NameStructure TypeUnique Features
(R)-1-(4-chlorophenyl)ethan-1-olChlorinated AlcoholContains a chlorine substituent which alters reactivity.
(S)-1-(4-bromophenyl)ethan-1-olBrominated AlcoholExhibits different biological activity due to bromine.
2-(4-biphenyl)ethanolBiphenyl AlcoholHas an additional phenyl group affecting sterics.

These compounds highlight the uniqueness of (1R)-1-(4-phenylphenyl)ethan-1-ol through variations in substituents and structural complexity, which can significantly influence their chemical properties and biological activities.

XLogP3

3

Dates

Last modified: 08-16-2023

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